



# MS147 stock solution preparation and storage

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Compound of Interest		
Compound Name:	MS147	
Cat. No.:	B15543813	Get Quote

# **Application Notes and Protocols: MS147**

For Researchers, Scientists, and Drug Development Professionals

## **Introduction to MS147**

MS147 is a potent and selective degrader of the Polycomb Repressive Complex 1 (PRC1). It is classified as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Specifically, **MS147** consists of a ligand that binds to Embryonic Ectoderm Development (EED), a core component of PRC2 that interacts with PRC1, and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected via a linker.[1][2] This ternary complex formation facilitates the degradation of the PRC1 core components BMI1 and RING1B.[2] By degrading these key epigenetic regulators, MS147 reduces the levels of histone H2A lysine 119 ubiquitination (H2AK119ub), which in turn impacts gene expression and shows anti-proliferative activity in various cancer cell lines.[1][2]

# **Physicochemical and Handling Properties**

Proper handling and storage of MS147 are critical to maintain its stability and ensure experimental reproducibility. The following tables summarize its key properties.

Table 1: Chemical and Physical Properties of MS147



Property	Value	Reference
Compound Type	PROTAC Degrader	
Target(s)	BMI1 / RING1B (PRC1 components)	[2]
Mechanism	VHL-based EED-binding degrader	[1][2]
Molecular Formula	C54H70N12O6S (Free Base)	
Molecular Weight	1015.29 g/mol (Free Base) <sup>1</sup>	
Binding Affinity (Kd)	~450 nM (VHL), ~3.0 μM (EED)	[1]

<sup>&</sup>lt;sup>1</sup> Note: **MS147** is often supplied as an HCl salt. The exact molecular weight may vary from batch to batch. Always refer to the Certificate of Analysis for the batch-specific value.

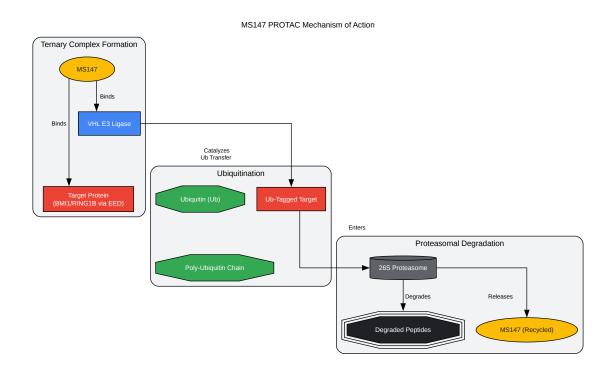
Table 2: Solubility and Storage Recommendations

Form	Solvent	Max Solubility	Storage Temp.	Shelf Life	Reference
Powder	-	-	-20°C	See vial	
Stock Solution	DMSO	≥ 50 mg/mL	-20°C	≤1 month	[1]
-80°C	≤ 6 months	[1]			

## **Mechanism of Action of MS147**

**MS147** functions by hijacking the cell's natural protein disposal system. The diagram below illustrates the key steps in its mechanism of action.





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Caption: Workflow of MS147-induced protein degradation.



### **Protocols**

# Protocol for Preparation of a 10 mM MS147 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

#### Materials:

- MS147 powder
- Anhydrous or molecular biology grade DMSO
- Calibrated analytical balance
- Sterile, amber or foil-wrapped microcentrifuge tubes
- Vortex mixer

#### Procedure:

- Pre-Equilibration: Allow the vial of **MS147** powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
- Weighing: Accurately weigh a precise amount of MS147 powder. For example, to prepare 1 mL of a 10 mM stock, weigh 10.15 mg of MS147 (assuming MW 1015.29 g/mol).
  - Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular
     Weight ( g/mol ) x 1000 (mg/g)
  - Example: 0.001 L x 0.010 mol/L x 1015.29 g/mol = 0.01015 g = 10.15 mg
- Dissolution: Add the calculated volume of DMSO to the vial containing the **MS147** powder.
- Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle
  warming in a 37°C water bath or brief sonication can be used if dissolution is slow, but avoid
  overheating.



- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile, clearly labeled amber tubes.
- Storage: Store the aliquots as recommended in Table 2. For long-term storage (up to 6 months), store at -80°C.[1] For short-term use (up to 1 month), store at -20°C.[1]

## **Protocol for a Cell-Based Anti-Proliferation Assay**

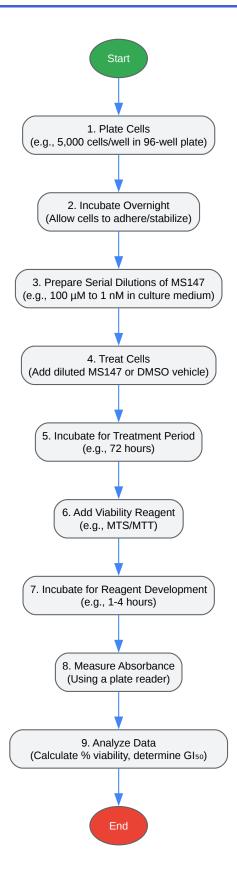
This protocol provides a general workflow for assessing the anti-proliferative effects of **MS147** on a cancer cell line (e.g., K562) using a colorimetric assay such as MTS or MTT.

#### Materials:

- Adherent or suspension cancer cell line (e.g., K562)
- · Complete cell culture medium
- Sterile 96-well cell culture plates
- 10 mM MS147 stock solution in DMSO
- Vehicle control (DMSO)
- MTS or MTT reagent
- Plate reader (for absorbance measurement)

**Experimental Workflow Diagram:** 





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Caption: Workflow for a cell viability and proliferation assay.



#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach or acclimate overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).
- Compound Dilution: Prepare a series of dilutions of MS147 from the 10 mM stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
- Treatment: Remove the old medium and add the medium containing the various concentrations of MS147 or the vehicle control (DMSO) to the appropriate wells.
- Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 72 hours).
- Viability Assessment: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results on a dose-response curve to determine the GI<sub>50</sub> (concentration for 50% growth inhibition).

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## References

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